

Technical Support Center: Prevention of Calcium Lactate Crystallization in Cheese

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Calcium lactate*

Cat. No.: B046792

[Get Quote](#)

This guide provides in-depth technical assistance for researchers, scientists, and professionals in drug development on the prevention of **calcium lactate** crystallization in cheese. While often harmless and even desired in some aged cheeses, these crystals can be considered a defect in many cheese varieties, impacting texture and consumer appeal.^{[1][2]} This resource offers a scientific breakdown of the causes and actionable troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What exactly are calcium lactate crystals in cheese?

Calcium lactate crystals are small, white, and sometimes crunchy or gritty spots that can form on the surface or within the interior of cheese.^[3] They are the result of a chemical reaction between calcium and lactic acid, both of which are naturally present in cheese.^[4] As cheese ages, starter cultures and non-starter lactic acid bacteria (NSLAB) break down lactose into lactic acid.^[2] When the concentrations of calcium and lactic acid exceed the saturation point within the cheese's moisture phase, they can precipitate and form crystals.^[5]

Q2: Are calcium lactate crystals harmful or a sign of spoilage?

No, **calcium lactate** crystals are not harmful and do not indicate that the cheese has spoiled. ^[3] They are a natural byproduct of the aging process.^[1] However, consumers may sometimes mistake them for mold, which can be a quality concern for cheese manufacturers.^[5]

Q3: What is the difference between calcium lactate and tyrosine crystals?

While both appear as white crystals in cheese, they have different origins and characteristics.

Feature	Calcium Lactate Crystals	Tyrosine Crystals
Formation	Formed from the combination of calcium and lactic acid. [1]	Formed from the breakdown of proteins into the amino acid tyrosine. [2]
Appearance	Often appear as a white film or small, soft, and sometimes greasy spots on the surface. [1]	Typically harder, brighter white, and found within the cheese body. [1]
Common Cheeses	Aged Cheddar, Gouda, Colby. [1]	Parmesan, Romano, Gruyère, Swiss. [2]

Q4: What are the primary factors that trigger calcium lactate crystal formation?

The formation of **calcium lactate** crystals is a multifactorial issue influenced by several key parameters:

- Lactate Concentration: An excess of lactic acid, produced from lactose by bacteria, is a primary driver.[\[5\]](#)
- Calcium Availability: The amount of soluble calcium in the cheese matrix is crucial.[\[6\]](#)
- pH: A lower pH (higher acidity) increases the solubility of calcium, making it more available to react with lactate.[\[7\]](#)
- Moisture Content & Migration: Moisture acts as a solvent and transport medium for calcium and lactate.[\[5\]](#) Moisture migration to the surface can concentrate these components, leading to crystallization.[\[4\]](#)
- Temperature: Temperature fluctuations can affect bacterial activity, lactate production, and the solubility of **calcium lactate**.[\[8\]](#)

- Microflora: The types of bacteria present, particularly certain strains of non-starter lactic acid bacteria (NSLAB), can significantly influence the type and amount of lactic acid produced.[9]
- Packaging: The type of packaging and how tightly it conforms to the cheese surface can impact moisture accumulation and crystal formation.[10]

Troubleshooting Guide: Preventing Calcium Lactate Crystallization

This section provides detailed protocols and explanations to address specific issues related to **calcium lactate** crystal formation during your research and development.

Issue 1: Excessive Crystal Formation Despite Standard Cheesemaking Protocols

If you are observing significant crystal formation even when following a standard protocol, it's crucial to investigate the underlying biochemical drivers.

Causality Analysis:

Excessive crystallization is often linked to an overabundance of the precursors: lactic acid and soluble calcium. The specific isomer of lactic acid can also play a critical role. While starter cultures primarily produce L(+)-lactate, certain non-starter lactic acid bacteria (NSLAB) can produce D(-)-lactate or convert L(+)-lactate to a racemic mixture of D(-) and L(+)-lactate.[11] The racemic DL-lactate form is significantly less soluble than the pure L or D isomers, making it more prone to crystallization.[12]

```
dot graph TD
  A[High Residual Lactose] --> B{Bacterial Metabolism}
  C[Starter & Non-Starter Lactic Acid Bacteria (NSLAB)] --> B
  B --> D[Increased Lactic Acid (L(+), D(-), DL)]
  E[Low Cheese pH] --> F[Increased Soluble Calcium]
  G[Cheese Matrix] --> F
  D & F --> H((Calcium + Lactate))
  H --> I[Supersaturation]
  I --> J[Calcium Lactate Crystal Formation]
}

caption: "Mechanism of Calcium Lactate Crystallization"
```

Experimental Protocol: Lactate Isomer Analysis & pH Monitoring

Objective: To quantify the levels of L(+) and D(-)-lactate and monitor pH throughout the cheese aging process to identify critical control points.

Methodology:

- Sample Collection: Collect cheese samples at regular intervals during ripening (e.g., day 1, week 1, month 1, and then monthly).
- pH Measurement:
 - Allow a cheese sample to come to room temperature.
 - Insert a calibrated pH probe directly into the cheese at multiple locations to get an average reading.
 - Record the pH values meticulously. A pH below 5.1-5.3 is often associated with increased crystal formation in certain cheeses.[6][13]
- Lactate Isomer Analysis (HPLC):
 - Prepare cheese extracts according to standard laboratory procedures.
 - Utilize a High-Performance Liquid Chromatography (HPLC) system equipped with a chiral column to separate and quantify L(+) and D(-)-lactate.
 - Monitor the ratio of D(-)-lactate to total lactate. A significant increase in D(-)-lactate often precedes crystal formation.[9]

Troubleshooting & Corrective Actions:

- High D(-)-Lactate Levels: This points to contamination with specific strains of NSLAB.[9]
 - Action: Review and enhance sanitation procedures in your facility. Implement stricter controls on milk quality and handling to minimize the introduction of these bacteria.
- Consistently Low pH: A consistently low pH indicates excessive acid production.

- Action 1 (Starter Culture Selection): Select starter cultures that are less acidifying or have a higher salt sensitivity to better control the final pH.[14]
- Action 2 (Curd Washing): Introducing a curd washing step can help to remove excess lactose, thereby limiting the substrate available for lactic acid production.[5]
- Action 3 (Salt-to-Moisture Ratio): Increasing the salt-to-moisture ratio can inhibit starter culture activity, leading to less acid development and a higher final pH.[15]

Issue 2: Crystals Forming Primarily on the Cheese Surface

Surface crystallization is often a result of environmental factors and moisture dynamics at the cheese-packaging interface.

Causality Analysis:

Moisture from the cheese can migrate to the surface, a process known as syneresis.[8] This moisture carries dissolved calcium and lactate.[16] If the packaging is loose or the storage conditions promote moisture release ("sweating"), this liquid can pool on the surface. Subsequent reabsorption of water back into the cheese matrix leaves behind a concentrated solution of calcium and lactate, triggering crystallization.[16] Gas-flushed packaging, often used for shredded or cubed cheese, can also contribute to this phenomenon more than vacuum packaging.[17][18]

```
dot graph TD
    A[Cheese Core] -->|Moisture Migration| B(Cheese Surface)
    B -- Contains --> C{Soluble Calcium & Lactate}
    D[Temperature Fluctuations] --> E{Cheese "Sweating"}
    F[Loose Packaging] --> G[Moisture Accumulation at Surface]
    E --> G
    G --> H[Concentration of Solutes]
    C & H --> I[Surface Crystal Nucleation & Growth]
```

} caption: "Surface Crystallization Workflow"

Experimental Protocol: Packaging & Storage Condition Trial

Objective: To evaluate the impact of packaging tightness and storage temperature stability on surface crystal formation.

Methodology:

- Cheese Preparation: Select a single batch of cheese known to be susceptible to crystallization. Cut the cheese into uniform blocks.
- Surface Treatment (Optional): To test the effect of surface roughness, you can leave some surfaces smooth while lightly texturing others (e.g., with a grater).[10]
- Packaging:
 - Group 1 (Control): Standard vacuum packaging.
 - Group 2 (Tight Vacuum): High-level vacuum packaging to ensure intimate contact with the cheese surface.[10]
 - Group 3 (Gas-Flushed): Package with a standard gas mixture (e.g., CO2/N2).[17]
- Storage:
 - Condition A: Store half of each group at a constant, recommended temperature (e.g., 4°C).
 - Condition B: Store the other half under conditions with controlled temperature fluctuations (e.g., cycling between 4°C and 10°C for short periods) to simulate temperature abuse.[3]
- Evaluation: Visually inspect and quantify the percentage of surface area covered by crystals at regular intervals.

Troubleshooting & Corrective Actions:

- Crystals in Loosely Packaged Samples: This confirms that moisture pooling is a significant factor.
 - Action: Implement tight-fitting packaging that minimizes headspace and prevents moisture from collecting on the surface.[5]
- Crystals in Temperature-Abused Samples: This highlights the importance of a stable cold chain.

- Action: Ensure consistent and stable refrigeration throughout the aging, storage, and distribution processes.[3] Educate downstream partners on proper handling.[5]
- Crystals in Gas-Flushed Packages:
 - Action: If feasible for the product format, prioritize vacuum packaging over gas-flushing for susceptible cheese varieties.[19]

Issue 3: Exploring Inhibitors for Calcium Lactate Crystallization

For persistent crystallization issues, the use of inhibitors can be an effective strategy.

Causality Analysis:

Certain compounds can interfere with the crystallization process by sequestering calcium ions or by altering the solubility of **calcium lactate**. Sodium gluconate, for example, has been shown to be an effective inhibitor.[20]

Experimental Protocol: Evaluation of Crystal Inhibitors

Objective: To determine the efficacy of sodium gluconate as a **calcium lactate** crystal inhibitor.

Methodology:

- Inhibitor Preparation: Prepare a solution of sodium gluconate.
- Application: During the cheesemaking process, add the sodium gluconate at the salting stage.[20] It can be added concurrently with or shortly after the sodium chloride.
- Dosage Titration: Create several batches with varying concentrations of sodium gluconate. A typical range to explore for cheddar cheese might result in a final concentration of 0.26% to 2.8% in the finished product.[20] The optimal amount will depend on the cheese's lactate content and the retention rate of the inhibitor.[21]
- Control Group: Produce a batch of cheese without the inhibitor to serve as a control.
- Aging and Analysis: Age all batches under identical conditions. Monitor for the appearance and extent of crystal formation over time.

Troubleshooting & Corrective Actions:

- Ineffective Inhibition: If crystallization still occurs, the dosage may be insufficient.
 - Action: Systematically increase the concentration of the inhibitor in subsequent trials, carefully monitoring for any potential impacts on flavor or texture.
- Flavor or Texture Changes: The addition of any ingredient can have unintended consequences.
 - Action: Conduct sensory analysis on all experimental batches to ensure that the inhibitor does not negatively affect the desired characteristics of the cheese.

Summary of Key Prevention Strategies

Strategy	Mechanism of Action	Key Parameters to Control
Microbiological Control	Limit the production of D(-)-lactate and overall lactic acid.	Sanitation, starter culture selection, control of NSLAB. [9]
pH Management	Reduce the amount of soluble calcium available to react with lactate.	pH at whey drain, final cheese pH, salt-to-moisture ratio. [7] [14]
Moisture & Temperature Control	Prevent the concentration of calcium and lactate on the cheese surface.	Storage temperature stability, avoidance of temperature abuse. [8]
Packaging	Minimize moisture accumulation at the cheese-packaging interface.	Use of tight-fitting vacuum packaging. [10]
Use of Inhibitors	Interfere with the crystallization process.	Addition of agents like sodium gluconate during manufacturing. [20]

By systematically addressing these factors, researchers and manufacturers can effectively control and prevent the formation of undesirable **calcium lactate** crystals, ensuring a high-quality and consistent product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. What are cheese crystals and why would you want them in your cheese? - Miller's Bio Farm [millersbiofarm.com]
- 2. masterclass.com [masterclass.com]
- 3. keystonefarmscheese.com [keystonefarmscheese.com]
- 4. youtube.com [youtube.com]
- 5. dairyfoods.com [dairyfoods.com]
- 6. researchgate.net [researchgate.net]
- 7. Understanding the role of pH in cheese manufacturing: general aspects of cheese quality and safety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of storage temperature on crystal formation rate and growth rate of calcium lactate crystals on smoked Cheddar cheeses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Microbial and Chemical Factors Affecting Calcium Lactate Crystal Formation in Cheddar Cheese - WASHINGTON STATE UNIVERSITY [portal.nifa.usda.gov]
- 10. Surface roughness and packaging tightness affect calcium lactate crystallization on Cheddar cheese - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Calcium lactate - Wikipedia [en.wikipedia.org]
- 13. Cheese pH, protein concentration, and formation of calcium lactate crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Influence of salt-to-moisture ratio on starter culture and calcium lactate crystal formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. uvm.edu [uvm.edu]
- 16. m.youtube.com [m.youtube.com]
- 17. Gas-flushed packaging contributes to calcium lactate crystals in Cheddar cheese - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. US20070031567A1 - Cheese with calcium lactate crystal inhibitor - Google Patents [patents.google.com]
- 21. US7771761B2 - Cheese with calcium lactate crystal inhibitor - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Technical Support Center: Prevention of Calcium Lactate Crystallization in Cheese]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b046792#how-to-prevent-calcium-lactate-crystallization-in-cheese>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com